8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-
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Overview
Description
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-: is a trienoic fatty acid with the molecular formula C17H28O2 . It is characterized by having three double bonds located at positions 8, 11, and 14 in the carbon chain, all in the Z (cis) configuration . .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)- can undergo oxidation reactions, leading to the formation of and .
Reduction: Reduction reactions can convert the double bonds into single bonds, producing Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Major Products
Epoxides: and from oxidation.
Saturated fatty acids: from reduction.
Halogenated derivatives: from substitution
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Mechanism of Action
The mechanism by which 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)- exerts its effects involves its incorporation into cell membranes , where it influences membrane fluidity and permeability . It can also act as a precursor to bioactive lipid mediators that participate in cell signaling pathways . The molecular targets include enzymes involved in lipid metabolism and receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: (C18:2, 9Z,12Z)
Alpha-linolenic acid: (C18:3, 9Z,12Z,15Z)
Gamma-linolenic acid: (C18:3, 6Z,9Z,12Z)
Uniqueness
Properties
Molecular Formula |
C17H28O2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(8Z,11Z,14Z)-heptadeca-8,11,14-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19)/b4-3-,7-6-,10-9- |
InChI Key |
FAFSAZIEJFMBBY-PDBXOOCHSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCC(=O)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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